molecular formula C16H22O3 B14559496 1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)butyl]phenyl}ethan-1-one CAS No. 61780-87-8

1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)butyl]phenyl}ethan-1-one

Cat. No.: B14559496
CAS No.: 61780-87-8
M. Wt: 262.34 g/mol
InChI Key: FNIZSHQJWLASFI-UHFFFAOYSA-N
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Description

1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)butyl]phenyl}ethan-1-one is an organic compound that features a dioxolane ring, a phenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)butyl]phenyl}ethan-1-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under anhydrous conditions to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)butyl]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)butyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for certain receptors, leading to a cascade of biochemical events . The dioxolane ring and phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)butyl]phenyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61780-87-8

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

1-[4-[2-(2-methyl-1,3-dioxolan-2-yl)butyl]phenyl]ethanone

InChI

InChI=1S/C16H22O3/c1-4-15(16(3)18-9-10-19-16)11-13-5-7-14(8-6-13)12(2)17/h5-8,15H,4,9-11H2,1-3H3

InChI Key

FNIZSHQJWLASFI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)C(=O)C)C2(OCCO2)C

Origin of Product

United States

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